Methyl 2-cyano-2-phenylbutanoate

Catalog No.
S1900006
CAS No.
24131-07-5
M.F
C12H13NO2
M. Wt
203.24 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methyl 2-cyano-2-phenylbutanoate

CAS Number

24131-07-5

Product Name

Methyl 2-cyano-2-phenylbutanoate

IUPAC Name

methyl 2-cyano-2-phenylbutanoate

Molecular Formula

C12H13NO2

Molecular Weight

203.24 g/mol

InChI

InChI=1S/C12H13NO2/c1-3-12(9-13,11(14)15-2)10-7-5-4-6-8-10/h4-8H,3H2,1-2H3

InChI Key

QCQKFMJKGAXAMV-UHFFFAOYSA-N

SMILES

CCC(C#N)(C1=CC=CC=C1)C(=O)OC

Canonical SMILES

CCC(C#N)(C1=CC=CC=C1)C(=O)OC

Methyl 2-cyano-2-phenylbutanoate is an organic compound with the molecular formula C₁₂H₁₃NO₂ and a molecular weight of 203.24 g/mol. This synthetic compound is characterized by a butanoate chain that includes a methyl group, a cyano group, and a phenyl group, rendering it a versatile molecule in organic synthesis. It is not naturally occurring and is primarily utilized in research and industrial applications, particularly in organic synthesis and medicinal chemistry .

Potential Areas of Research:

The structure of Methyl 2-cyano-2-phenylbutanoate contains several functional groups that could be of interest for scientific research. These include:

  • A cyano group (C≡N), which can be a reactive site for chemical transformations.
  • A phenyl group (C6H5), which is an aromatic ring commonly found in bioactive molecules.
  • An ester group (COOCH3), which can be a site for hydrolysis or further modification.

Based on these functional groups, Methyl 2-cyano-2-phenylbutanoate could potentially be investigated in areas such as:

  • Organic synthesis: As a starting material for the synthesis of more complex molecules with desired properties.
  • Medicinal chemistry: For its potential biological activity, although there is no documented research on this specific application for Methyl 2-cyano-2-phenylbutanoate. However, similar molecules containing cyano and phenyl groups have been explored for their medicinal properties PubChem, Methyl 2-cyano-2-phenylbutanoate: .
, including:

  • Oxidation: The compound can be oxidized to yield corresponding carboxylic acids.
  • Reduction: Reduction reactions can convert the cyano group into an amine group.
  • Substitution: The ester group may undergo nucleophilic substitution reactions.

Common Reagents and Conditions

  • Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
  • Reduction: Lithium aluminum hydride or hydrogenation with a palladium catalyst.
  • Substitution: Sodium hydroxide or other strong bases for ester hydrolysis .

The synthesis of methyl 2-cyano-2-phenylbutanoate can be accomplished through several methods. A common synthetic route involves:

  • Reaction of Benzyl Cyanide with Ethyl Chloroacetate: This reaction occurs in the presence of a base such as sodium ethoxide or potassium carbonate.
  • Esterification with Methanol: Following the initial reaction, esterification is performed under reflux conditions to yield the final product.

In industrial settings, continuous flow processes may be employed to enhance yield and purity, utilizing automated reactors for precise control over reaction parameters.

Several compounds share structural similarities with methyl 2-cyano-2-phenylbutanoate:

Compound NameMolecular FormulaUnique Features
Ethyl 2-cyano-2-phenylbutanoateC₁₃H₁₅NO₂Contains an ethyl group instead of methyl
Methyl 2-cyano-2-phenylpropanoateC₁₂H₁₃NO₂Shorter carbon chain (propanoate)
Methyl 2-cyano-2-phenylpentanoateC₁₃H₁₅NO₂Longer carbon chain (pentanoate)

Uniqueness

Methyl 2-cyano-2-phenylbutanoate stands out due to its specific combination of functional groups that confer distinct reactivity and stability. Compared to similar compounds, it provides a balanced profile of reactivity suitable for various applications in organic synthesis and industrial processes.

XLogP3

2.4

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H361 (100%): Suspected of damaging fertility or the unborn child [Warning Reproductive toxicity]

Pictograms

Health Hazard

Health Hazard

Other CAS

24131-07-5

Dates

Modify: 2024-04-14

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